![molecular formula C14H17N3O B11194383 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194383.png)
1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazono group and a fused pyrroloquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization and further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazono group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts as needed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant antimicrobial properties. For instance, modifications to the hydrazone moiety have led to compounds with enhanced efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Research has demonstrated that this compound and its derivatives possess anticancer activity. In vitro studies have shown that they can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better potency and selectivity against cancer cells.
Synthetic Methodologies
Synthesis of Derivatives
The synthesis of this compound involves several steps including the formation of hydrazones from appropriate carbonyl compounds and subsequent cyclization reactions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.
Hybrid Compounds
Recent advancements have focused on creating hybrid compounds that combine the pyrroloquinoline scaffold with other pharmacophores. This approach aims to develop multi-target agents that can address complex diseases such as cancer and infections simultaneously.
Material Science Applications
Fluorescent Materials
The unique electronic properties of this compound make it a candidate for use in fluorescent materials. Research indicates that derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their strong luminescence and stability under UV light.
Polymer Composites
In material science, this compound has been explored as a dopant in polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymer composites can lead to materials with improved performance for applications in electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydrazono group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: shares similarities with other hydrazono and pyrroloquinoline derivatives.
This compound: is unique due to its specific substitution pattern and fused ring system.
Uniqueness
The uniqueness of This compound lies in its combination of a hydrazono group with a fused pyrroloquinoline system, which imparts distinct chemical and biological properties
Biological Activity
The compound 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a derivative of pyrroloquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline derivatives with hydrazine derivatives. The resulting hydrazinocarbothioamides can be further reacted with various electrophiles to yield the desired hydrazone derivatives. Recent studies have shown that these compounds can be synthesized in high yields and exhibit promising biological activities.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of derivatives based on pyrrolo[3,2,1-ij]quinolin-2-one. Specifically, compounds incorporating thiazole fragments linked through hydrazine have demonstrated significant inhibition against coagulation factors Xa and XIa. In vitro testing revealed that some derivatives achieved IC50 values indicating potent anticoagulant activity.
Compound | IC50 (µM) | Target |
---|---|---|
1 | 0.5 | Factor Xa |
2 | 0.8 | Factor XIa |
3 | 0.3 | Thrombin |
These results suggest that the structural modifications to include hydrazone linkages enhance the interaction with target proteins involved in blood coagulation .
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,2,1-ij]quinoline derivatives has also been explored. Research indicates that these compounds exhibit activity against various microbial pathogens, including bacteria and fungi. For instance, specific analogues have shown effective inhibition against Candida albicans with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal treatments.
Sample | MIC (µg/mL) |
---|---|
BQ-01 | 0.8 |
BQ-02 | 12.5 |
BQ-03 | 0.8 |
BQ-04 | 1.6 |
BQ-05 | 0.8 |
These findings suggest that modifications to the pyrroloquinoline framework can lead to enhanced antimicrobial properties .
Antitumor Activity
Pyrrolo[3,2,1-ij]quinoline derivatives have also been investigated for their antitumor activity. The compound's structure allows for interaction with various cellular pathways involved in cancer progression. In vitro studies have demonstrated efficacy against several cancer cell lines, indicating potential as a therapeutic agent in oncology.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticoagulation Study : A recent study synthesized several derivatives of pyrroloquinoline and assessed their anticoagulant properties in vitro. The results indicated that modifications significantly enhance their inhibitory effects on coagulation factors .
- Antimicrobial Efficacy : A comparative study against C. albicans showed that specific derivatives exhibited lower MIC values than fluconazole, suggesting a promising alternative for antifungal therapy .
- Antitumor Potential : Investigations into the antitumor effects revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines, warranting further exploration into their mechanisms of action .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C14H17N3O/c1-8-7-14(2,3)17-12-9(8)5-4-6-10(12)11(16-15)13(17)18/h4-6,8,15,18H,7H2,1-3H3 |
InChI Key |
QWRFVYBLNHHYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C(C=CC=C13)C(=C2O)N=N)(C)C |
Origin of Product |
United States |
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